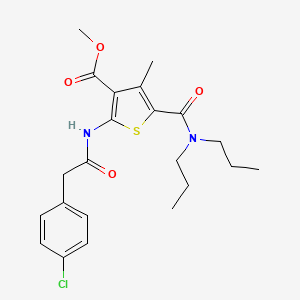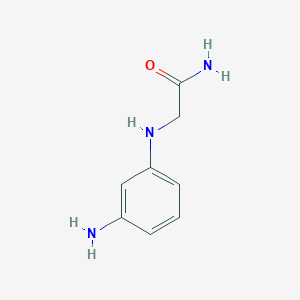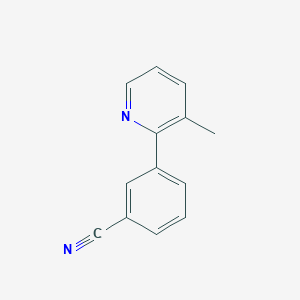
3-(3-Methylpyridin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol . This compound is characterized by a benzonitrile group attached to a 3-methylpyridin-2-yl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3-Methylpyridin-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with benzonitrile under specific conditions. Another method includes the use of ionic liquids as recycling agents to facilitate the reaction . Industrial production methods often involve the use of metal salt catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
3-(3-Methylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like paraxylene. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Methylpyridin-2-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and coordination polymers.
Biology: This compound is utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(3-Methylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biological and chemical processes, making it a valuable compound for research .
Comparison with Similar Compounds
3-(3-Methylpyridin-2-yl)benzonitrile can be compared with other similar compounds such as benzonitrile and 4-(3-Methylpyridin-2-yl)benzonitrile . While benzonitrile is a simpler compound with a single nitrile group, this compound has additional functional groups that enhance its reactivity and versatility. The presence of the 3-methylpyridin-2-yl moiety makes it unique and suitable for specific applications in research and industry.
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(3-methylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-4-3-7-15-13(10)12-6-2-5-11(8-12)9-14/h2-8H,1H3 |
InChI Key |
JHYIYWQAMPJBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


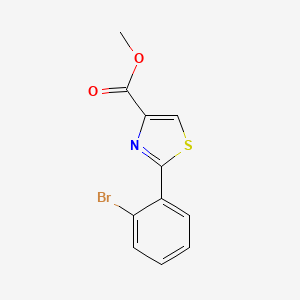
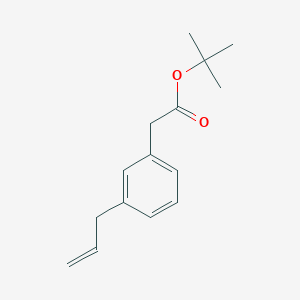


![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)


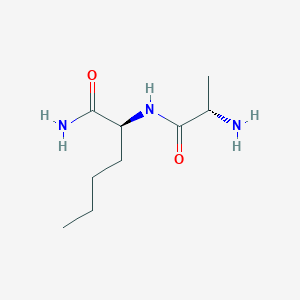


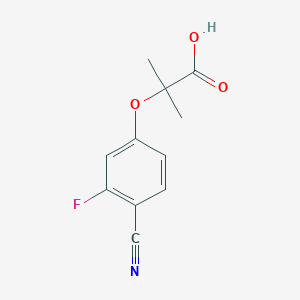
![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)
